![molecular formula C14H14N2O4S2 B3083582 Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate CAS No. 1142200-57-4](/img/structure/B3083582.png)
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate
Overview
Description
This compound is a derivative of thiazole, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives is a topic of ongoing research. Thiazoles are a basic scaffold found in many natural compounds, and the interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily . Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .Molecular Structure Analysis
The molecular structure of “Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate” is characterized by a thiazole ring, which is a five-membered heterocycle containing one sulfur and one nitrogen atom . This structure is a prominent feature in a variety of natural products, such as vitamin B and penicillin .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are diverse and depend on the specific compound and conditions. Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores . They also appear in various synthetic drugs .Scientific Research Applications
Synthesis and Biological Activity
Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate and its derivatives have been studied for their synthesis methods and potential biological activities. For example, Özil et al. (2015) conducted research on the synthesis of 1,2,4-triazole derivatives starting from ethyl 4-[1-(2-ethoxy-2-oxoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]benzoate. These compounds were evaluated for their antimicrobial, anti-lipase, and antiurease activities, demonstrating their potential in pharmaceutical applications (Özil, Bodur, Ülker, & Kahveci, 2015).
Antimicrobial Agents
Continuing with the theme of biological activity, Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives starting from a compound similar to this compound. These compounds were screened for antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Hydrogen-Bonded Supramolecular Structures
Portilla et al. (2007) researched the hydrogen-bonded supramolecular structures of related compounds, such as ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate. The study of these structures can be important for understanding the chemical properties and potential applications in material science (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Potential in Synthesis of Other Compounds
This compound derivatives also play a role in the synthesis of other complex organic compounds. For instance, Reddy and Krupadanam (2010) utilized similar structures for the efficient one-pot synthesis of Ethyl [2-(2H-Chromene-3yl)-4-oxo-L,3-thiazolidin-3-yl]acetates, demonstrating the versatility of these compounds in synthetic organic chemistry (Reddy & Krupadanam, 2010).
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely depending on their specific structure and the biological system in which they are acting. For example, some thiazole derivatives have antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Future Directions
The future directions in the research of thiazole derivatives like “Ethyl 4-{[(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoate” could involve the development of new synthesis methods, the exploration of their biological activities, and their potential applications in various fields .
properties
IUPAC Name |
ethyl 4-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S2/c1-2-20-13(19)8-3-5-9(6-4-8)15-11(17)7-10-12(18)16-14(21)22-10/h3-6,10H,2,7H2,1H3,(H,15,17)(H,16,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKNZKOKZNIECCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=S)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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